molecular formula C22H20N6O4S B2818120 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide CAS No. 852048-86-3

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B2818120
CAS No.: 852048-86-3
M. Wt: 464.5
InChI Key: PQUXTSXJSADBPP-UHFFFAOYSA-N
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Description

  • Reactants: 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl] intermediate, phenylacetyl chloride
  • Conditions: Reflux in an appropriate solvent (e.g., dichloromethane) with a base (e.g., triethylamine)
  • Product: 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and triazole intermediates, followed by their coupling and subsequent functionalization to introduce the sulfanyl and phenylacetamide groups.

  • Step 1: Synthesis of Pyrimidine Intermediate

    • Reactants: 2,4-dioxo-1H-pyrimidine, methylating agent
    • Conditions: Reflux in an appropriate solvent (e.g., ethanol) with a base (e.g., potassium carbonate)
    • Product: Methylated pyrimidine derivative
  • Step 2: Synthesis of Triazole Intermediate

    • Reactants: 3-methoxybenzaldehyde, hydrazine hydrate, acetic acid
    • Conditions: Reflux in ethanol
    • Product: 4-(3-methoxyphenyl)-1,2,4-triazole
  • Step 3: Coupling Reaction

    • Reactants: Methylated pyrimidine derivative, 4-(3-methoxyphenyl)-1,2,4-triazole, thiolating agent (e.g., thiourea)
    • Conditions: Reflux in ethanol with a base (e.g., sodium hydroxide)
    • Product: 2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl] intermediate

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate
    • Conditions: Mild to moderate temperatures, aqueous or organic solvents
    • Products: Oxidized derivatives of the compound
  • Reduction

    • Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
    • Conditions: Low temperatures, inert atmosphere
    • Products: Reduced derivatives of the compound
  • Substitution

    • Reagents: Halogenating agents, nucleophiles
    • Conditions: Varies depending on the specific substitution reaction
    • Products: Substituted derivatives of the compound

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, water

    Bases: Potassium carbonate, sodium hydroxide, triethylamine

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide, each with potential unique biological activities.

Scientific Research Applications

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigating its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways within cells. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[[5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]acetamide
  • 5-methyl-6-([methyl(3,4,5-trimethoxyphenyl)amino]methyl)pyrido[2,3-d]pyrimidine-2,4-diamine

Uniqueness

2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is unique due to its specific combination of functional groups and its potential biological activities. Compared to similar compounds, it may exhibit distinct pharmacological properties and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O4S/c1-32-17-9-5-8-16(12-17)28-18(10-15-11-19(29)25-21(31)24-15)26-27-22(28)33-13-20(30)23-14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H,23,30)(H2,24,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUXTSXJSADBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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